5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one
Description
Properties
CAS No. |
723332-71-6 |
|---|---|
Molecular Formula |
C16H9Cl3N2OS |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H9Cl3N2OS/c17-10-6-4-9(5-7-10)8-12-15(22)21(16(23)20-12)13-3-1-2-11(18)14(13)19/h1-8H,(H,20,23)/b12-8- |
InChI Key |
DVPWXWZTTGQGTF-WQLSENKSSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=S |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one, identified by its CAS number 723332-71-6, is a compound of interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antibacterial activity, and enzyme inhibition, supported by relevant case studies and research findings.
- Molecular Formula : C₁₆H₉Cl₃N₂OS
- Molecular Weight : 383.68 g/mol
- Structure : The compound features a complex structure that includes chlorophenyl and dichlorophenyl groups, which are known to influence biological activity.
Cytotoxicity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related imidazolidinones demonstrate selective cytotoxicity against melanoma cells, suggesting a potential application in cancer therapy. The mechanism often involves inducing cell cycle arrest and apoptosis in cancer cells while sparing normal cells .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B9 | VMM917 | 10 | S-phase arrest |
| A | HeLa | 100 | Apoptosis induction |
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against several bacterial strains. Preliminary studies suggest moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects noted for other strains. This indicates its potential as an antibacterial agent, particularly in treating infections caused by these pathogens .
Table 2: Antibacterial Activity Against Various Strains
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| E. coli | Weak |
Enzyme Inhibition
Enzyme inhibition studies reveal that the compound exhibits significant inhibition of acetylcholinesterase (AChE) and urease. These activities suggest potential therapeutic applications in neurodegenerative diseases and conditions associated with urease-producing bacteria .
Table 3: Enzyme Inhibition Potency
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 75 |
| Urease | 85 |
Case Studies
- Cytotoxic Evaluation : A study synthesized various quinazolinone derivatives, including those related to the target compound. These derivatives exhibited notable cytotoxicity against the HeLa cell line, supporting the hypothesis that structural modifications can enhance biological activity .
- Antibacterial Screening : In a comparative study of synthesized compounds, those containing the sulfanylidene group showed enhanced antibacterial properties against gram-positive and gram-negative bacteria, highlighting the importance of this moiety in developing new antibiotics .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with imidazole and thiazolidine derivatives exhibit significant antimicrobial properties. The compound has been characterized for its antibacterial and antifungal activities:
- Antibacterial Studies : In vitro studies have shown that 5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one demonstrates effectiveness against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Antifungal Activity : Similar studies suggest that the compound also possesses antifungal properties, making it a candidate for developing new antifungal agents .
Anticancer Properties
The imidazole scaffold is well-known for its anticancer potential. Preliminary studies have suggested that this compound may inhibit cancer cell proliferation through multiple mechanisms:
- Mechanisms of Action : It is hypothesized that the compound induces apoptosis in cancer cells and inhibits tumor growth by interfering with cell cycle regulation . Further research is required to elucidate the specific pathways involved.
Case Studies and Research Findings
Several studies have documented the synthesis and characterization of this compound along with its biological evaluations:
- Synthesis and Characterization : A study detailed the synthetic route for creating this compound, highlighting its structural characterization through techniques like NMR and mass spectrometry .
- Biological Evaluation : The same study reported on the antimicrobial efficacy of the synthesized compounds, comparing their activities against standard antibiotics .
- Anticancer Activity : Another research effort focused on evaluating the cytotoxic effects of the compound on various cancer cell lines, providing insights into its potential as an anticancer agent .
Summary Table of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antibacterial | Effective | Disruption of cell wall synthesis |
| Antifungal | Effective | Inhibition of fungal growth |
| Anticancer | Promising | Induction of apoptosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound belongs to the 2-sulfanylideneimidazolidin-4-one class, which is structurally analogous to thiazolidinones (e.g., derivatives in ) but differs in ring composition (imidazolidinone vs. thiazolidinone). Key analogs for comparison include:
Table 1: Structural and CCS Comparison
| Compound CID | Core Structure | Substituents | Molecular Formula | [M+H]⁺ CCS (Ų) |
|---|---|---|---|---|
| 5677992 (Target) | 2-sulfanylideneimidazolidin-4-one | 5-(4-chlorophenyl)methylidene; 3-(2,3-dichlorophenyl) | C₁₆H₉Cl₃N₂OS | 186.8 |
| 5680201 | 2-sulfanylideneimidazolidin-4-one | 5-(2,3-dichlorophenyl)methylidene; 3-(4-methylphenyl) | C₁₇H₁₂Cl₂N₂OS | 183.7 |
| 732288-03-8 | 2-sulfanylideneimidazolidin-4-one | 5-(3,4-dichlorophenyl)methylidene; 3-(2,4-dichlorobenzoyl) | C₁₇H₁₀Cl₄N₂O₂S | N/A |
| 554423-02-8 | 2-sulfanylideneimidazolidin-4-one | 5-(4-hydroxy-3-methoxyphenyl)methylidene; 3-(2,4-dichlorobenzoyl) | C₁₈H₁₃Cl₂NO₄S | N/A |
Key Observations :
- Chlorine Substitution : The target compound’s 2,3-dichlorophenyl group increases molecular weight and polarity compared to CID 5680201’s 4-methylphenyl substituent .
- CCS Trends : Lower CCS values in CID 5680201 (183.7 Ų vs. 186.8 Ų for the target) correlate with reduced halogenation and a smaller 4-methylphenyl group .
- Functional Group Impact : Analogs with electron-withdrawing groups (e.g., benzoyl in CID 732288-03-8) may exhibit altered reactivity but lack reported CCS data .
Stereochemical and Spectroscopic Considerations
- Isomerization : The Z-configuration in the target compound’s methylidene group may influence binding interactions, though isomerization studies are absent .
Q & A
Q. What are the optimal synthetic routes for 5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one, and how can yield be improved?
- Methodological Answer : A common approach involves condensation reactions between substituted arylidene precursors and thiosemicarbazides. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system (2:1 v/v) for 2 hours achieves cyclization . Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) can enhance purity and yield post-synthesis . Optimization variables include solvent polarity (DMF vs. ethanol), reaction time (2–4 hours), and stoichiometric ratios of oxocompounds (0.03 mol excess for Z-arylidene stabilization) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm aromatic proton environments and carbonyl/thione groups (e.g., δ ~160–170 ppm for C=O/S) .
- FT-IR : Peaks at ~1650–1750 cm (C=O) and ~1200–1300 cm (C=S) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 423.93 for [M+H]) .
Q. How does this compound behave in environmental compartments (e.g., soil, water)?
- Hydrolysis Studies : Test pH-dependent stability (pH 4–9) at 25°C for 30 days.
- Partition Coefficients : Measure log (octanol-water) via shake-flask method to assess bioaccumulation potential.
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via HPLC .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be established for this compound’s bioactivity?
- Methodological Answer :
- Pharmacophore Modeling : Use crystallographic data (e.g., torsion angles from X-ray studies of analogous imidazolidinones) to identify key functional groups .
- In Silico Docking : Screen against target proteins (e.g., CYP450 enzymes) using AutoDock Vina, focusing on halogen-phenyl interactions and hydrogen bonding with thione groups .
- In Vitro Assays : Compare IC values in enzyme inhibition studies (e.g., cyclooxygenase-2) with structurally similar derivatives .
Q. How should contradictory data in synthesis or bioactivity studies be resolved?
- Methodological Answer :
- Variable Isolation : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out oxidative byproducts .
- Cross-Validation : Compare crystallographic data (e.g., C–C bond lengths from X-ray diffraction) with computational models (DFT calculations) to confirm structural consistency .
- Statistical Analysis : Apply ANOVA to bioassay results (n ≥ 3 replicates) to identify outliers or batch-dependent effects .
Q. What experimental designs are suitable for assessing ecological impacts of this compound?
- Acute Toxicity : Use Daphnia magna (48-hour EC) and algae (72-hour growth inhibition).
- Chronic Toxicity : Multi-generational studies on soil nematodes (e.g., Caenorhabditis elegans) at sublethal concentrations.
- Trophic Transfer : Track bioaccumulation in aquatic food chains (e.g., algae → zooplankton → fish) via LC-MS/MS .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in DMF/ethanol (7:3 v/v). Analyze dihedral angles between chlorophenyl and imidazolidinone planes to confirm Z/E isomerism .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯S contacts) to explain packing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
